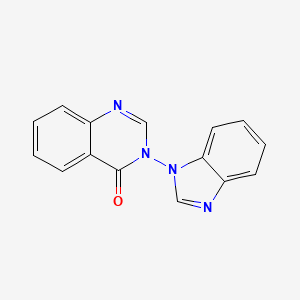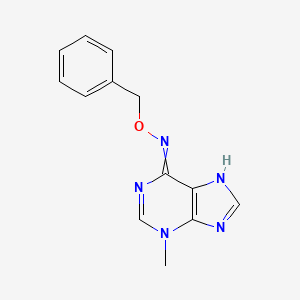
4-((1-oxo-3,4-Dihydronaphthalen-2(1H)-ylidene)methyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1-oxo-3,4-Dihydronaphthalen-2(1H)-ylidene)methyl)benzonitrile est un composé organique qui présente un cycle naphtalène fusionné à un groupe benzonitrile
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-((1-oxo-3,4-Dihydronaphthalen-2(1H)-ylidene)methyl)benzonitrile implique généralement la condensation de la 2-acétyl-1-tétralone avec le 4-cyanobenzaldéhyde en conditions basiques. La réaction est généralement réalisée en présence d'une base telle que l'hydroxyde de sodium ou le carbonate de potassium, et le mélange est chauffé à reflux dans un solvant approprié comme l'éthanol ou le méthanol.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature. L'approche générale impliquerait probablement la mise à l'échelle des méthodes de synthèse en laboratoire, l'optimisation des conditions réactionnelles pour des rendements plus élevés et la garantie de la pureté du produit final par recristallisation ou techniques chromatographiques.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du cycle naphtalène, conduisant à la formation de quinones.
Réduction : Les réactions de réduction peuvent cibler le groupe carbonyle, le convertissant en alcool.
Substitution : Le groupe benzonitrile peut participer à des réactions de substitution nucléophile, où le groupe cyano peut être remplacé par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium aluminium (LiAlH4) sont généralement utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés en conditions basiques pour faciliter les réactions de substitution.
Produits principaux
Oxydation : Quinones et autres dérivés oxydés.
Réduction : Alcools et formes réduites du composé d'origine.
Substitution : Différents dérivés substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
4-((1-oxo-3,4-Dihydronaphthalen-2(1H)-ylidene)methyl)benzonitrile a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme brique élémentaire en synthèse organique et comme précurseur de molécules plus complexes.
Biologie : Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Médecine : Explored for its potential therapeutic applications, particularly in drug development.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la synthèse de colorants et de pigments.
Mécanisme d'action
Le mécanisme d'action du this compound n'est pas entièrement compris. Il est supposé qu'il interagit avec diverses cibles moléculaires et voies, en fonction de son application spécifique. Par exemple, dans les systèmes biologiques, il peut inhiber certaines enzymes ou interagir avec des récepteurs cellulaires, conduisant à ses effets biologiques observés.
Applications De Recherche Scientifique
4-((1-oxo-3,4-Dihydronaphthalen-2(1H)-ylidene)methyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 4-((1-oxo-3,4-Dihydronaphthalen-2(1H)-ylidene)methyl)benzonitrile is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
4-Méthoxy-1-naphtaldéhyde : Structure similaire mais avec un groupe méthoxy au lieu d'un groupe benzonitrile.
Acide 2-(2-méthyl-1-oxo-3,4-dihydronaphthalen-2-yl)acétique : Comporte un groupe acide carboxylique au lieu d'un groupe benzonitrile.
[2-[(2,4-Dichlorobenzoyl)oxymethyl]-1-oxo-3,4-dihydronaphthalen-2-yl]methyl 2,4-dichlorobenzoate : Contient des groupes dichlorobenzoyle.
Unicité
4-((1-oxo-3,4-Dihydronaphthalen-2(1H)-ylidene)methyl)benzonitrile est unique en raison de sa combinaison d'un cycle naphtalène et d'un groupe benzonitrile, qui confère des propriétés chimiques et physiques distinctes. Cette unicité en fait un composé précieux pour diverses applications de recherche, en particulier dans le développement de nouveaux matériaux et de produits pharmaceutiques.
Propriétés
Formule moléculaire |
C18H13NO |
|---|---|
Poids moléculaire |
259.3 g/mol |
Nom IUPAC |
4-[(E)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]benzonitrile |
InChI |
InChI=1S/C18H13NO/c19-12-14-7-5-13(6-8-14)11-16-10-9-15-3-1-2-4-17(15)18(16)20/h1-8,11H,9-10H2/b16-11+ |
Clé InChI |
MENDGUCJODVXAP-LFIBNONCSA-N |
SMILES isomérique |
C1C/C(=C\C2=CC=C(C=C2)C#N)/C(=O)C3=CC=CC=C31 |
SMILES canonique |
C1CC(=CC2=CC=C(C=C2)C#N)C(=O)C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-(imidazo[1,2-A]pyridin-3-YL)benzoate](/img/structure/B11857313.png)
![4-chloro-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11857320.png)


![Methyl 3-bromo-1H-thieno[3,2-c]pyrazole-5-carboxylate](/img/structure/B11857340.png)
![7-(Diethylamino)chromeno[3,4-c]pyrazol-4(3H)-one](/img/structure/B11857341.png)
![3-(2-Methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11857346.png)
![2-(3-Methoxypentan-3-yl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B11857352.png)

![7-Methoxy-3-methyl-4-oxo-1,2,3,4-tetrahydrodibenzo[b,d]furan-3-carbonitrile](/img/structure/B11857363.png)


![Methyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B11857374.png)

